molecular formula C22H27N5O2S2 B15097556 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15097556
M. Wt: 457.6 g/mol
InChI Key: HMJFKUNRDINWGA-LGMDPLHJSA-N
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Description

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a thiazolidine ring, a piperazine ring, and a pyridopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring is synthesized by reacting a butyl-substituted thioamide with an appropriate aldehyde under acidic conditions.

    Pyridopyrimidine Core Construction: The pyridopyrimidine core is constructed through a cyclization reaction involving a pyridine derivative and a suitable amidine.

    Piperazine Substitution: The piperazine ring is introduced via a nucleophilic substitution reaction, where a methylpiperazine is reacted with a halogenated pyridopyrimidine intermediate.

    Final Coupling: The final step involves coupling the thiazolidine and pyridopyrimidine intermediates under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It is being investigated as a kinase inhibitor, which could be useful in the treatment of cancers and other diseases involving dysregulated kinase activity.

    Biological Studies: The compound can be used to study the role of specific kinases in cellular signaling pathways.

    Chemical Biology: It serves as a tool compound for probing the function of kinases in various biological processes.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through inhibition of kinase activity. It binds to the ATP-binding site of kinases, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known kinase inhibitor used in the treatment of chronic myelogenous leukemia.

    Dasatinib: Another kinase inhibitor with a broader spectrum of activity compared to imatinib.

    Nilotinib: A more potent and selective kinase inhibitor than imatinib.

Uniqueness

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific structural features, such as the thiazolidine ring and the combination of piperazine and pyridopyrimidine cores. These features may confer distinct binding properties and selectivity profiles compared to other kinase inhibitors.

Properties

Molecular Formula

C22H27N5O2S2

Molecular Weight

457.6 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H27N5O2S2/c1-4-5-8-26-21(29)17(31-22(26)30)13-16-19(25-11-9-24(3)10-12-25)23-18-7-6-15(2)14-27(18)20(16)28/h6-7,13-14H,4-5,8-12H2,1-3H3/b17-13-

InChI Key

HMJFKUNRDINWGA-LGMDPLHJSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C)SC1=S

Origin of Product

United States

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